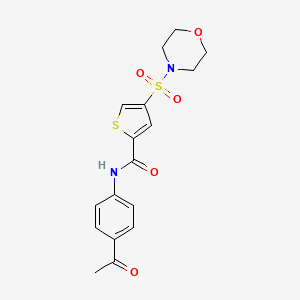

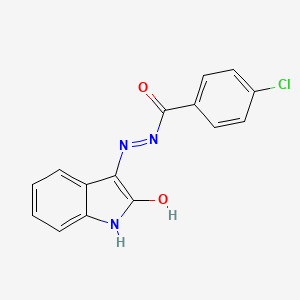

![molecular formula C19H21N3O2S B5520674 (1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)

(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bicyclic and thiazole-containing compounds involves multi-step chemical reactions, often starting with readily available precursors. For instance, compounds similar to the subject have been synthesized through reactions involving quinaldine, methylsulfinylmethyl carbanion, and various condensation methods, indicating a complex synthesis pathway that requires precise control over reaction conditions to achieve the desired bicyclic structure (Terada et al., 1986).

Molecular Structure Analysis

The molecular structure of bicyclic compounds, including thiazole derivatives, is often elucidated using spectral data and chemical evidence, supported by nuclear magnetic resonance (NMR) spectroscopy and molecular mechanics calculations. These techniques help in determining the conformation of the compound, revealing structural features like chair thiane rings and equatorial sulfoxy groups (Terada et al., 1986).

Chemical Reactions and Properties

The reactivity and chemical properties of such compounds are influenced by their structural configuration. Studies on related compounds have shown that the presence of thiazole and diazabicyclo nonanone frameworks can lead to interesting reactivity patterns, such as forced twin-chair conformations and specific reactivity towards nucleophiles and electrophiles, demonstrating the complexity and versatility of these molecules in chemical reactions (Sakthivel & Jeyaraman, 2010).

Applications De Recherche Scientifique

Structural and Conformational Studies

The compound under discussion shares structural similarities with diazabicyclanones and diazabicyclanols, which have been extensively studied for their conformational dynamics. For instance, 3-Methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones and 9-ols exhibit flattened chair-chair conformations in solution but adopt chair-boat conformations in crystalline forms. Such studies highlight the versatility of these structures in adapting to different environments, potentially affecting their reactivity and interaction with biological targets. This foundational knowledge is crucial for understanding the behavior of similar compounds, including the one of interest, in various contexts, from synthetic pathways to biological interactions (Gálvez et al., 1985).

Synthesis and Cytotoxic Activity

Bicyclic σ receptor ligands, including similar diazabicyclo compounds, have been synthesized from glutamate derivatives, exhibiting high receptor affinity and cytotoxic activity against tumor cell lines. This approach to synthesizing structurally complex ligands showcases the potential for developing targeted therapeutic agents, highlighting the importance of such compounds in medicinal chemistry and cancer research. The ability to halt cell growth in certain cancer cell lines underscores the potential therapeutic applications of these compounds, with specific targets indicating a promising avenue for future drug development (Geiger et al., 2007).

Synthesis and Properties of Related Structures

The synthesis of N-Benzyl-3-thia-9-aza-bicyclo[3.3.1]nonan-7-one from methyl 4-bromocrotonate, involving steps like sodium sulfide and benzylamine treatment followed by Dieckmann condensation, further exemplifies the synthetic accessibility of such bicyclic structures. Reporting on the spectral and chemical properties of these systems provides valuable insights into their stability, reactivity, and potential applications in developing novel compounds with desired biological or physical properties (Ho & Lin, 1997).

Synthesis, Spectroscopic, and Crystallographic Study

Similar azabicyclic compounds have been explored for their interaction with primary heterocyclic amines, resulting in carbamates with distinct conformational behaviors and hydrogen bonding patterns. Such investigations not only enrich our understanding of the compound's chemical behavior but also pave the way for designing molecules with specific functions, whether as catalysts, drugs, or materials (Iriepa et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S,5R)-3-(2-benzyl-1,3-thiazole-4-carbonyl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-21-15-8-7-14(18(21)23)10-22(11-15)19(24)16-12-25-17(20-16)9-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3/t14-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJALEQVBBNMOCZ-LSDHHAIUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC(C1=O)CN(C2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

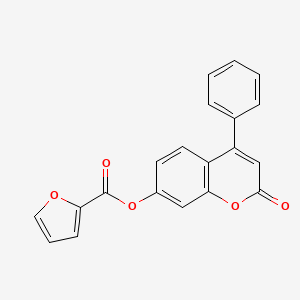

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520591.png)

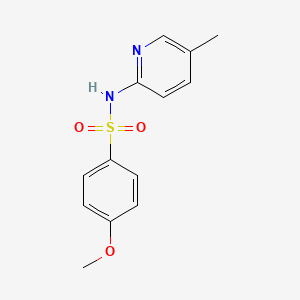

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

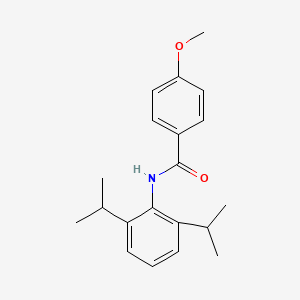

![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)

![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)

![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)

![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)

![2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B5520677.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5520698.png)